molecular formula C₁₀H₂₀O₂ B031092 2,2,3,5-Tetramethylhexanoic acid CAS No. 24353-78-4

2,2,3,5-Tetramethylhexanoic acid

Cat. No. B031092
CAS RN: 24353-78-4
M. Wt: 172.26 g/mol
InChI Key: OJBOWZVSJWNXKS-UHFFFAOYSA-N
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Description

2,2,3,5-Tetramethylhexanoic acid is a chemical compound with the molecular formula C10H20O2 . It is used in scientific research .


Molecular Structure Analysis

The molecular structure of 2,2,3,5-Tetramethylhexanoic acid consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . It has a molecular weight of 172.26 g/mol . The compound contains 1 carboxylic acid (aliphatic) and 1 hydroxyl group .

Scientific Research Applications

  • Metal 2-ethylhexanoates, closely related to 2,2,3,5-Tetramethylhexanoic acid, are used as metal-organic precursors in materials science, catalysts for ring-opening polymerizations, and in the painting industry as driers (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

  • 2-Ethylhexanoic acid serves as a reusable organocatalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, offering short reaction times and high yields (Hekmatshoar et al., 2015).

  • Iron(III) 2-ethylhexanoate is a mild Lewis acid catalyst used in the stereoselective Diels-Alder reaction (Gorman & Tomlinson, 1998).

  • Bismuth(III) n-Hexanoate and Tin(II) 2-Ethylhexanoate are used in copolymerizations of ε-caprolactone and l-lactide (Kricheldorf, Bornhorst, & Hachmann-Thiessen, 2005).

  • The esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol in supercritical carbon dioxide, using zirconium oxide as a catalyst, achieves high selectivity and conversion (Ghaziaskar, Daneshfar, & Calvo, 2006).

Safety And Hazards

2,2,3,5-Tetramethylhexanoic acid is combustible and can form explosive vapor/air mixtures above 94°C . It is recommended to use ventilation and personal protective equipment when handling this compound . It is also harmful to aquatic organisms .

properties

IUPAC Name

2,2,3,5-tetramethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-7(2)6-8(3)10(4,5)9(11)12/h7-8H,6H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBOWZVSJWNXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058340
Record name 2,2,3,5-Tetramethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,5-Tetramethylhexanoic acid

CAS RN

24353-78-4
Record name 2,2,3,5-Tetramethylhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3,5-Tetramethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,5-TETRAMETHYLHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N79471D31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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